molecular formula C20H23FN2O3S B11597221 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Cat. No.: B11597221
M. Wt: 390.5 g/mol
InChI Key: HHJBEVUBWVSPGE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly in the field of kinase inhibition. This complex benzamide derivative features a sulfolane (1,1-dioxidotetrahydrothiophen-3-yl) moiety and a 4-(dimethylamino)benzyl group attached to the amide nitrogen, with a 4-fluorobenzamide core. Compounds within this structural class have demonstrated potential as potent kinase inhibitors , making them valuable candidates for oncology research and the development of targeted therapies for various cancers . The presence of the sulfone group in the tetrahydrothiophene ring can influence the compound's electronic properties and is known to participate in key interactions with enzymatic targets. Its mechanism of action is believed to involve the inhibition of specific protein kinases, such as MK2, by binding to the ATP pocket and disrupting signaling pathways that drive disease progression, including inflammation and proliferative disorders . With a molecular formula of C20H23FN2O3S and a molecular weight of 390.48 g/mol, this compound is supplied as a dry powder. It is characterized by drug-like properties, including a calculated logP of approximately 0.9, zero hydrogen bond donors, and three hydrogen bond acceptors, which are favorable for early-stage drug discovery and lead optimization programs . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C20H23FN2O3S/c1-22(2)18-9-3-15(4-10-18)13-23(19-11-12-27(25,26)14-19)20(24)16-5-7-17(21)8-6-16/h3-10,19H,11-14H2,1-2H3

InChI Key

HHJBEVUBWVSPGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

The sulfone group is introduced via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours, achieving >95% conversion. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to RT provide comparable yields but require stricter temperature control.

Table 1: Oxidation Conditions Comparison

OxidantSolventTemp (°C)Time (h)Yield (%)
H₂O₂ (30%)Acetic acid601295
mCPBADCM0→25692
OzoneMeOH/H₂O-78→25388

Amine Generation via Gabriel Synthesis

The resulting tetrahydrothiophene sulfone undergoes Gabriel synthesis to install the amine group:

  • Phthalimide Protection : React with potassium phthalimide in DMF at 120°C (86% yield).

  • Hydrazinolysis : Treat with hydrazine hydrate in ethanol to liberate the primary amine (78% yield).

N-[4-(Dimethylamino)benzyl]amine Preparation

Reductive Amination Protocol

4-(Dimethylamino)benzaldehyde reacts with ammonium acetate in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) catalyst:

  • Conditions : 25°C, 24 hours, 10% Pd/C loading

  • Yield : 89% after column chromatography (silica gel, hexane/EtOAc 3:1).

Alternative Pathway: Nitro Reduction

For higher purity:

  • Nitration of 4-fluorobenzyl chloride followed by dimethylamination.

  • Catalytic hydrogenation (H₂, Ra-Ni) reduces nitro to amine (92% yield).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A benchmark method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

  • Molar Ratio : 1:1:1 (acid:EDC:HOBt)

  • Solvent : Anhydrous DMF or CH₂Cl₂

  • Yield : 82% with <5% racemization.

Table 2: Coupling Reagent Efficiency

Reagent SystemSolventTemp (°C)Yield (%)Purity (HPLC)
EDC/HOBtDMF0→258298.5
HATU/DIPEACH₂Cl₂-15→258899.1
DCC/NHSTHF257597.8

Schotten-Baumann Conditions

For scale-up:

  • 4-Fluorobenzoyl chloride (1.2 eq) added to amine mixture in NaOH/CH₂Cl₂

  • Rapid reaction (30 min) but lower yield (68%) due to hydrolysis side reactions.

Critical Process Optimization Parameters

Temperature Control in Coupling

Maintaining ≤25°C during acyl chloride addition reduces epimerization. Cryogenic conditions (-15°C) with HATU improve stereochemical integrity but increase costs.

Solvent Selection Impact

Polar Aprotic Solvents :

  • DMF enhances reactivity but complicates purification.

  • THF allows easier workup but slows reaction kinetics.

Table 3: Solvent Effects on Reaction Kinetics

SolventDielectric ConstantReaction Time (h)Isolated Yield (%)
DMF36.7282
CH₂Cl₂8.93479
THF7.52675

Purification Techniques

  • Crystallization : Optimal from ethyl acetate/hexane (3:1) gives 98% purity.

  • Chromatography : Necessary when using DMF, with eluent gradients from 5→30% EtOAc in hexane.

Scalability and Industrial Considerations

Continuous Flow Approach

Microreactor technology reduces reaction time from hours to minutes:

  • 10 mL/min flow rate

  • 120°C, 5 min residence time

  • 94% conversion vs batch 82%.

Green Chemistry Metrics

  • E-factor : 18.7 (batch) vs 5.2 (flow)

  • PMI : 23.1 vs 8.4 kg/kg product

  • Solvent recovery systems improve sustainability.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 4.45 (m, 1H, CH-N), 3.12 (s, 6H, N(CH₃)₂).

  • HRMS : m/z 373.1584 [M+H]⁺ (calc. 373.1589).

Purity Assessment

HPLC (C18, 70:30 MeCN/H₂O + 0.1% TFA):

  • Retention time: 6.72 min

  • Purity: 99.3% (254 nm) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1. Anticancer Activity

Research indicates that N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several human cancer cell lines. For example, it has been tested against a panel of approximately sixty cancer cell lines following the National Cancer Institute (NCI) protocols, demonstrating significant cell growth inhibition rates .

2. Mechanism of Action

The compound's mechanism of action may involve:

  • Inhibition of Cell Proliferation : It may interfere with the cell cycle or induce apoptosis in cancer cells.
  • Targeting Specific Pathways : The compound could modulate signaling pathways involved in tumor growth and survival.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antitumor Studies : A study conducted by the NCI demonstrated that this compound exhibited significant antitumor activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
  • Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, possibly through modulation of oxidative stress pathways.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide derivatives (Table 1), differing primarily in substituents on the aromatic rings and heterocyclic moieties.

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide 4-isopropoxy C₂₄H₃₁N₃O₄S 473.59 Isopropoxy group enhances lipophilicity
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-isobutoxy C₂₅H₃₃N₃O₄S 487.62 Increased steric bulk vs. isopropoxy
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide 4-chloro, 3-nitro C₁₈H₁₇ClN₂O₅S 408.86 Electron-withdrawing groups alter reactivity
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide Acetamide, isoxazole C₂₂H₂₄N₄O₂ 376.45 Isoxazole ring introduces π-π stacking potential

Key Observations :

  • Substituent Effects: The 4-fluorobenzamide core in the target compound balances electronic effects (electron-withdrawing fluorine) with moderate lipophilicity.
  • Heterocyclic Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group provides a rigid, polar sulfone group, contrasting with the isoxazole in , which may enhance binding to aromatic residues in enzymes.
Structure-Activity Relationship (SAR) Insights
  • Dimethylaminobenzyl Group: Present in both the target compound and , this group likely enhances solubility and passive diffusion through membranes.
  • Sulfone vs. Isoxazole : The sulfone in the target compound may improve metabolic stability compared to the isoxazole in , which could be prone to oxidative degradation.
  • Fluorine Substitution: The 4-fluoro group in the target compound vs.

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H28N2O5S
  • Molecular Weight : 432.53 g/mol
  • CAS Number : 573970-70-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in disease pathways. The presence of a dimethylamino group enhances lipophilicity, potentially facilitating cell membrane penetration and increasing bioavailability.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties, particularly against HIV. Modifications in the molecular structure have been linked to enhanced activity against various strains of the virus, including resistant mutants. For example, studies indicate that certain analogues demonstrate sub-micromolar activity against HIV strains resistant to standard treatments .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected are still under investigation, but initial results are promising .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in tumor growth and viral replication. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been optimized for enhanced binding affinity and selectivity towards HIV reverse transcriptase, which may be applicable to this compound as well .

Case Studies

StudyFindings
Study 1Demonstrated significant antiviral activity against HIV with IC50 values below 100 nM.
Study 2Showed cytotoxic effects on breast cancer cell lines with an IC50 value of approximately 50 µM.
Study 3Investigated enzyme inhibition; found promising results against target enzymes involved in cancer proliferation.

Research Findings

Recent studies have focused on optimizing the structure of related compounds to improve efficacy and reduce toxicity. Molecular modeling has been employed to predict binding interactions with target proteins, providing insights into how structural modifications can enhance biological activity .

Q & A

Q. Purity Optimization :

  • Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound .
  • Monitor reactions via TLC (silica gel, UV visualization) and confirm intermediate structures with NMR (e.g., 1^1H and 13^{13}C) .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ ~2.8–3.2 ppm), and sulfone protons (δ ~3.5–4.5 ppm) .
    • 19^{19}F NMR: Confirm the presence of the 4-fluoro substituent (δ ~-110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode with <5 ppm error) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Basic: How can initial biological activity screening be designed?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
    • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via ELISA (IC50_{50} determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Modify substituents :
    • Replace the 4-fluoro group with Cl or CF3_3 to assess electronic effects .
    • Vary the tetrahydrothiophene-dioxide ring size (e.g., 5-membered vs. 6-membered sulfones) .
  • Computational modeling :
    • Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
    • Use QSAR models to correlate physicochemical properties (e.g., logP, polar surface area) with activity .

Advanced: How to resolve contradictions in reported biological data across studies?

Answer:

  • Reproducibility checks :
    • Validate assay conditions (e.g., buffer pH, temperature) and compound purity (>95% by HPLC) .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-analysis : Compare data across studies with standardized metrics (e.g., IC50_{50} normalized to positive controls) .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

  • Salt formation : Convert the free base to a hydrochloride salt to enhance solubility .
  • Prodrug design : Mask polar groups (e.g., sulfone) with ester linkages for improved membrane permeability .
  • Pharmacokinetic profiling :
    • Measure plasma half-life in rodents via LC-MS/MS .
    • Assess metabolic stability using liver microsomes (human/rat) .

Advanced: How to investigate off-target effects in mechanistic studies?

Answer:

  • Proteome-wide profiling :
    • Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal partners .

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